Product packaging for Oxazolo[5,4-b]pyridine-2-methanamine(Cat. No.:)

Oxazolo[5,4-b]pyridine-2-methanamine

Cat. No.: B7906588
M. Wt: 149.15 g/mol
InChI Key: PCUBSLUYJWWHGH-UHFFFAOYSA-N
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Description

Oxazolo[5,4-b]pyridine-2-methanamine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core oxazolopyridine scaffold is structurally similar to purine bases, which allows it to function as a potential antimetabolite in the design of novel therapeutic agents . This structural motif is found in compounds investigated for a range of biological activities. Researchers have identified related oxazolopyridine derivatives as potential anticancer agents. These compounds have been designed as inhibitors of molecular targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in tumor angiogenesis . Some oxazolo[5,4-d]pyrimidine derivatives have shown potent in vitro cytotoxic activity against human cancer cell lines, including primary colon adenocarcinoma (HT29), with efficacy comparable to reference drugs like cisplatin . Beyond oncology, the oxazolopyridine pharmacophore has applications in neuroscience research. Analogous structures have been explored as potent and selective modulators of the α7 nicotinic acetylcholine receptor, a target for inflammatory disorders . Other derivatives have been developed as activators of SIRT1, a protein deacetylase with potential benefits for metabolic parameters like glucose and insulin homeostasis . Furthermore, compounds based on this scaffold have been investigated as inhibitors of enzymes like glycogen synthase kinase-3β (GSK-3β) and fatty acid amide hydrolase (FAAH), indicating their utility in researching neurodegenerative diseases and neurological disorders . The 2-methanamine substituent on the oxazolo[5,4-b]pyridine core provides a versatile handle for further chemical modification, enabling researchers to synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B7906588 Oxazolo[5,4-b]pyridine-2-methanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]oxazolo[5,4-b]pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUBSLUYJWWHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Oxazolo 5,4 B Pyridine 2 Methanamine and Analogous Structures

Established Synthetic Routes and Precursor Chemistry

Traditional synthetic approaches to the oxazolo[5,4-b]pyridine (B1602731) scaffold primarily rely on the stepwise assembly of the constituent heterocyclic rings. These methods involve the careful selection of precursors that contain the requisite functionalities for cyclization.

Formation of the Oxazole (B20620) Ring

A prevalent strategy for the formation of the oxazole ring in the oxazolo[5,4-b]pyridine system is the condensation of an ortho-amino-hydroxypyridine derivative with a suitable carboxylic acid or its equivalent. This approach is exemplified by the reaction of 2-amino-3-hydroxypyridine (B21099) with various benzoic acids in the presence of a condensing agent such as silica-supported perchloric acid (HClO₄·SiO₂), which serves as an efficient and reusable catalyst. mdpi.com This acid-catalyzed cyclodehydration proceeds to yield 2-aryl-oxazolo[4,5-b]pyridine derivatives. Although this example pertains to the isomeric oxazolo[4,5-b]pyridine (B1248351), the fundamental principle of employing an aminophenol-like precursor is a cornerstone in azole synthesis.

Another classical and widely applicable method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. nih.govnih.gov In the context of oxazolo[5,4-b]pyridines, this would necessitate a 3-acylamino-2-ketopyridine precursor. The reaction is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentoxide. The versatility of the Robinson-Gabriel synthesis allows for the introduction of various substituents on the oxazole ring depending on the nature of the acyl group in the starting material.

A more direct route to a functionalized oxazolo[5,4-b]pyridine involves the intramolecular cyclization of a chloroacetamide derivative of a 3-aminopyridin-2(1H)-one. This method has been utilized to synthesize 2-(chloromethyl)oxazolo[5,4-b]pyridine, a key intermediate that can potentially be converted to oxazolo[5,4-b]pyridine-2-methanamine through nucleophilic substitution.

Construction of the Pyridine (B92270) Annulus

The construction of the pyridine ring onto a pre-existing oxazole moiety is a less common but viable strategy for accessing the oxazolo[5,4-b]pyridine core. This approach would typically involve an oxazole derivative bearing functional groups at the 4- and 5-positions that can participate in a cyclization reaction to form the fused pyridine ring. For instance, a derivative with an amino group and a vinyl or carbonyl moiety could undergo a condensation reaction to annulate the pyridine ring.

More frequently, synthetic strategies commence with a substituted pyridine precursor, and the oxazole ring is subsequently annulated. For example, starting from 2-chloro-3-nitropyridine derivatives, an efficient synthesis of the isomeric isoxazolo[4,5-b]pyridines has been developed. nih.gov This involves an intramolecular nucleophilic substitution of the nitro group, a key step that could be adapted for the synthesis of oxazolo[5,4-b]pyridines with appropriate starting materials.

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has introduced a variety of catalytic and advanced methods to streamline the synthesis of complex heterocyclic systems like oxazolo[5,4-b]pyridines, offering improvements in terms of reaction efficiency, selectivity, and environmental impact.

Metal-Catalyzed Coupling and Cyclization Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in heterocyclic synthesis. For the analogous thiazolo[5,4-b]pyridine system, Suzuki cross-coupling reactions have been effectively used to introduce aryl substituents. nih.gov Specifically, a 2-methyl-5-nitrophenylboronic acid pinacol ester was coupled with a brominated thiazolo[5,4-b]pyridine derivative using a Pd(dppf)Cl₂ catalyst. nih.gov This highlights the potential for employing similar palladium-catalyzed methods to functionalize the oxazolo[5,4-b]pyridine core or to construct the ring system itself through intramolecular C-C or C-N bond formation.

The following table provides an example of a metal-catalyzed cross-coupling reaction used in the synthesis of a related heterocyclic system, illustrating the typical components of such a reaction.

Reactant 1Reactant 2CatalystLigandBaseSolventProductYield (%)
5-Bromo-thiazolo[5,4-b]pyridine derivative2-Methyl-5-nitrophenylboronic acid pinacol esterPd(dppf)Cl₂dppfNa₂CO₃DME/H₂O5-(2-Methyl-5-nitrophenyl)thiazolo[5,4-b]pyridine derivative70

This table is illustrative and based on the synthesis of a related thiazolo[5,4-b]pyridine system. nih.gov

Organocatalysis in Heterocyclic Synthesis

While specific examples of organocatalysis in the synthesis of oxazolo[5,4-b]pyridines are not extensively documented in the reviewed literature, the principles of organocatalysis are broadly applicable to the key bond-forming reactions involved. For instance, organocatalysts such as proline and its derivatives are known to effectively catalyze aldol and Mannich reactions, which can be used to construct key intermediates for the pyridine ring synthesis. Similarly, N-heterocyclic carbenes (NHCs) can catalyze a variety of transformations, including benzoin-type reactions, that could be employed in the elaboration of precursors for the oxazole ring. The development of organocatalytic routes to oxazolo[5,4-b]pyridines represents a promising area for future research, offering metal-free and environmentally benign synthetic alternatives.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of the isomeric isoxazolo[5,4-b]pyridines has been successfully achieved through a one-pot tandem reaction under microwave irradiation in water, highlighting a green chemistry approach. nih.gov This methodology avoids the use of any additional reagents or catalysts.

Furthermore, microwave heating has been shown to be highly effective in promoting nucleophilic aromatic substitution reactions on halopyridines. sci-hub.se This is particularly relevant for the synthesis of this compound from its 2-(chloromethyl) precursor. The reaction of a chloromethyl-substituted heterocycle with an amine nucleophile would likely be significantly accelerated under microwave conditions.

The table below summarizes typical conditions for microwave-assisted synthesis of related heterocyclic compounds, demonstrating the significant reduction in reaction times.

Reaction TypeReactantsSolventTemperature (°C)Time (min)Yield (%)
Multicomponent reactionAromatic aldehyde, 3-methylisoxazol-5-amine, tetronic acidWaterNot specifiedNot specifiedNot specified
Nucleophilic Substitution2-Iodopyridine, PhSNaHMPA~1000.5 - 399

This table provides examples from the synthesis of isoxazolo[5,4-b]pyridines and nucleophilic substitution on halopyridines. nih.govsci-hub.se

Tandem and Cascade Reaction Sequences for Complex Scaffold Assembly

Tandem and cascade reactions offer a powerful and efficient means of constructing complex molecular architectures like the oxazolo[5,4-b]pyridine core from simple precursors in a single operation. These processes, which involve two or more sequential bond-forming events without the isolation of intermediates, are highly valued for their atom and step economy.

A notable example involves the intramolecular cyclization of a suitably functionalized pyridine derivative. One such strategy begins with the synthesis of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This intermediate, upon intramolecular cyclization, yields 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine. This chloromethylated compound is a versatile synthon, readily undergoing nucleophilic substitution with various amines to produce a range of 2-aminomethyloxazolo[5,4-b]pyridine derivatives, including the target compound scaffold. rcsi.scienceosi.lv This two-step sequence, starting from a 3-aminopyridin-2(1H)-one, effectively builds the oxazolo ring onto the pyridine core, followed by functionalization to introduce the desired methanamine side chain.

Another sophisticated approach utilizes palladium-catalyzed direct C-H bond functionalization. This methodology has been successfully applied to construct tricyclic systems containing the oxazolo[5,4-b]pyridine core. The process can be designed to achieve subsequent C-H bond functionalization at the C-2 position of the oxazole ring, allowing for the introduction of various substituents.

Furthermore, intramolecular nucleophilic substitution of a nitro group on the pyridine ring serves as a key step in another efficient cyclization strategy to form the related isoxazolo[4,5-b]pyridine core. beilstein-journals.org While this forms an isomer of the target scaffold, the underlying principle of intramolecular cyclization as a cascade event is a shared and powerful strategy.

The following table summarizes a selection of tandem/cascade reactions for the synthesis of oxazolo[5,4-b]pyridine and related scaffolds.

Starting MaterialsKey TransformationProduct ScaffoldRef.
2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamideIntramolecular Cyclization2-(chloromethyl)oxazolo[5,4-b]pyridine osi.lv
3-amino-2-chloropyridine derivativesPalladium-catalyzed C-H functionalizationFunctionalized oxazolo[5,4-b]pyridines
2-chloro-3-nitropyridinesIntramolecular nucleophilic substitutionIsoxazolo[4,5-b]pyridines beilstein-journals.org

Multicomponent Reactions in the Synthesis of Related Oxazolo[5,4-b]pyridine Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly convergent and efficient. They are particularly well-suited for the rapid generation of molecular diversity and the construction of complex heterocyclic systems.

For the synthesis of the isomeric isoxazolo[5,4-b]pyridine scaffold, a one-pot, three-component tandem reaction has been developed. This reaction utilizes aromatic aldehydes, 3-methylisoxazol-5-amine, and an active methylene (B1212753) compound such as tetronic acid or 1,3-indanedione. The sequence is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminoisoxazole, and subsequent intramolecular cyclization and dehydration to yield the final isoxazolo[5,4-b]pyridine product. researchgate.net

Another innovative approach is a pseudo five-component, one-pot domino aza-Diels-Alder reaction for the synthesis of spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives. This reaction demonstrates the power of MCRs to rapidly build significant molecular complexity from simple and readily available starting materials.

The table below details examples of multicomponent reactions used in the synthesis of related heterocyclic systems.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductRef.
Aromatic Aldehyde3-Methylisoxazol-5-amineTetronic AcidMicrowave irradiation, WaterIsoxazolo[5,4-b]pyridine derivative researchgate.net
Aryl Glyoxal5-AminoisoxazolesMalononitrileUltrasound irradiation, Acetic acidPolyfunctional isoxazolo[5,4-b]pyridines researchgate.net

Green Chemistry Principles in Oxazolo[5,4-b]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. This involves the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction activation methods like microwave and ultrasound irradiation.

A prime example of a green synthetic approach is the microwave-assisted, multi-component synthesis of isoxazolo[5,4-b]pyridines in water. researchgate.net This method avoids the use of hazardous organic solvents and, in many cases, proceeds without the need for an external catalyst. The use of microwave irradiation significantly reduces reaction times compared to conventional heating, further enhancing the energy efficiency of the process.

Similarly, the use of ultrasound irradiation in the one-pot synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile represents another green approach. Sonochemistry can enhance reaction rates and yields, often under milder conditions than traditional methods. researchgate.net In this specific reaction, the use of acetic acid as both a solvent and a catalyst also aligns with green principles, as it is a relatively benign and inexpensive reagent.

The development of synthetic routes in greener solvents is also a key area of focus. For instance, the synthesis of thiazolo[5,4-b]pyridines, a related heterocyclic system, has been successfully carried out in sabinene, a solvent derived from biomass. nih.gov This highlights the potential for replacing petroleum-based solvents with renewable alternatives in the synthesis of such heterocyclic compounds.

The following table highlights some green chemistry approaches applied to the synthesis of oxazolo[5,4-b]pyridine analogues.

Green Principle AppliedSynthetic MethodSpecificsRef.
Use of Benign SolventMicrowave-assisted multicomponent reactionWater as the solvent researchgate.net
Energy EfficiencyMicrowave and Ultrasound IrradiationReduced reaction times and often milder conditions researchgate.net
Catalyst-Free ConditionsOne-pot tandem reaction under microwave irradiationNo additional catalyst required for the synthesis of isoxazolo[5,4-b]pyridines researchgate.net
Use of Renewable FeedstocksSynthesis of thiazolo[5,4-b]pyridinesSabinene as a biomass-derived solvent nih.gov

Mechanistic Investigations of Reactions Involving Oxazolo 5,4 B Pyridine 2 Methanamine Precursors and Derivatives

Elucidation of Reaction Pathways and Intermediates

The synthesis of the oxazolo[5,4-b]pyridine (B1602731) scaffold, the core of Oxazolo[5,4-b]pyridine-2-methanamine, often relies on the cyclization of functionalized pyridine (B92270) precursors. A significant pathway involves the acylation of 3-aminopyridin-2(1H)-ones, which then undergo intramolecular cyclization.

A one-step synthesis of oxazolo[5,4-b]pyridine derivatives has been reported, starting from the reaction of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids like succinic or maleic anhydride. researchgate.net This reaction proceeds through the initial formation of a monoamide intermediate. researchgate.net This intermediate subsequently undergoes an intramolecular cyclization, yielding the oxazolo[5,4-b]pyridine fused ring system with a carboxylic acid linker. researchgate.net The proposed mechanism involves the formation of an amide bond, followed by a nucleophilic attack from the hydroxyl group of the pyridinone ring onto the carbonyl carbon of the newly formed amide, which leads to the closure of the oxazole (B20620) ring.

Another notable reaction is the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines into benzo[c] researchgate.netnih.govnaphthyridinones, a transformation facilitated by aluminum chloride under mild conditions. acs.org The mechanism of this rearrangement has been investigated through quantum chemical calculations, which have helped to elucidate the key elementary steps of the reaction. acs.org

For the isomeric oxazolo[4,5-b]pyridines, a common synthetic route involves the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids. clockss.org This cyclization is typically promoted by reagents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org The reaction is believed to proceed through either an O-acyl or N-acyl intermediate, which then undergoes intramolecular cyclization followed by dehydration to afford the final fused oxazole ring structure. clockss.org

Stereochemical Aspects of Cyclization and Functionalization Reactions

Detailed studies on the stereochemical outcomes of cyclization and functionalization reactions specifically leading to this compound are not widely available in the current literature. However, established principles of stereochemistry in heterocyclic synthesis are applicable. The introduction of chirality would necessitate the use of chiral starting materials, reagents, or catalysts. The stereochemistry of a chiral center in a precursor molecule could either be retained or inverted during the reaction, depending on the specific mechanism at play (e.g., S\textsubscript{N}1 versus S\textsubscript{N}2). Given the inherent planarity of the oxazolo[5,4-b]pyridine ring system, any stereocenters are typically located on the substituents attached to the ring.

Computational Probing of Reaction Mechanisms

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has proven to be a powerful tool for investigating the mechanisms of reactions involving oxazolo[5,4-b]pyridine derivatives.

Energy Profile Calculations

Energy profile calculations are fundamental to computational mechanistic studies. For the rearrangement of 7-aryloxazolo[5,4-b]pyridines, these calculations would illustrate the potential energy surface of the reaction, detailing the relative energies of the reactants, intermediates, transition states, and products. acs.org This provides a quantitative measure of the reaction's feasibility and the stability of any intermediate species.

Reaction StudiedComputational MethodKey Findings
Rearrangement of 7-aryloxazolo[5,4-b]pyridinesQuantum Chemical CalculationsElucidation of the reaction mechanism and key elementary reaction acts. acs.org
Isomer stability of oxazolo[5,4-d]pyrimidinesCalculation of Heats of Formation (ΔfH298)Oxazolo[5,4-d]pyrimidines are more thermodynamically stable than isomeric N'-cyanooxazolyl-acetamidines. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Oxazolo[5,4-b]pyridine-2-methanamine, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the pyridine (B92270) ring, the oxazole (B20620) ring, the methylene (B1212753) bridge, and the amine group.

The protons on the pyridine ring are anticipated to appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the fused oxazole ring. The proton on the oxazole ring would likely resonate as a singlet in a region characteristic for such heterocyclic systems. The methylene protons (-CH₂-) adjacent to the amine group and the oxazole ring would likely appear as a singlet or a finely coupled multiplet, depending on the solvent and temperature, in the upfield region of the spectrum. The amine protons (-NH₂) are expected to show a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature, and these protons are typically exchangeable with deuterium (B1214612) oxide (D₂O).

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H7.20 - 8.60m-
Methylene (-CH₂-)~4.00s-
Amine (-NH₂)1.50 - 3.00br s-

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine and oxazole rings are expected to resonate in the downfield region (δ 110-165 ppm), characteristic of aromatic and heterocyclic systems. The chemical shifts of these carbons provide insight into the electronic distribution within the fused ring system. The carbon of the methylene group (-CH₂-) is anticipated to appear in the aliphatic region of the spectrum, typically between δ 40-50 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C115 - 155
Oxazole C140 - 165
Methylene (-CH₂-)40 - 50

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, which is invaluable for tracing the proton networks within the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals for the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the attachment of the aminomethyl group to the C2 position of the oxazole ring by observing a correlation between the methylene protons and the C2 carbon of the oxazole. It also helps in assigning the quaternary (non-protonated) carbon atoms.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated, primarily at the basic nitrogen atoms of the pyridine ring or the primary amine group, to generate a prominent protonated molecule ion [M+H]⁺. This ion's m/z value would confirm the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The exact mass of the [M+H]⁺ ion of this compound can be calculated and compared with the experimentally determined value to confirm its molecular formula (C₇H₇N₃O).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion, would reveal characteristic fragmentation pathways. Expected fragmentation could involve the loss of the amine group, cleavage of the methylene bridge, and fragmentation of the heterocyclic ring system, providing further structural confirmation. For instance, a common fragmentation pathway for related structures involves the cleavage of the bond between the methylene group and the heterocycle.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺150.0662Protonated molecule (Calculated for C₇H₈N₃O⁺)
[M-NH₂]⁺134.0396Loss of the amino group

Note: This is a predicted data table. Actual fragmentation patterns may be more complex.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to its constituent parts: the fused oxazolo[5,4-b]pyridine (B1602731) ring system and the aminomethyl group.

The primary amine (-NH₂) group would be a key diagnostic feature, typically showing two distinct bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations. A broad absorption band related to N-H bending (scissoring) would be expected around 1650-1580 cm⁻¹.

The aromatic nature of the fused heterocyclic ring would give rise to several characteristic signals. The C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused ring system would produce a series of medium to strong bands in the 1650-1400 cm⁻¹ region. Specifically, bands assignable to the aromatic pyridine ring are often observed between 1454-1392 cm⁻¹ in related structures researchgate.net. The C-O-C stretching of the oxazole ring would likely present a strong, characteristic band in the 1260-1020 cm⁻¹ range. For similar oxazolopyridine skeletons, bands in the 1044-1012 cm⁻¹ range have been attributed to the pyridine ring researchgate.net.

A hypothetical summary of the expected IR absorption bands is presented in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300
Primary Amine (-NH₂)N-H Bend (Scissoring)1650 - 1580
Methylene (-CH₂-)Asymmetric & Symmetric C-H Stretch2960 - 2850
Aromatic C-HC-H Stretch3100 - 3000
Fused HeterocycleC=N and C=C Stretch1650 - 1400
Oxazole RingC-O-C Stretch1260 - 1020

X-ray Crystallography for Solid-State Molecular Architecture Determination

A hypothetical crystallographic data table for this compound is provided below, illustrating the type of parameters that would be obtained from such an analysis.

Parameter Hypothetical Value
Chemical FormulaC₇H₇N₃O
Formula Weight149.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)823
Z (molecules/unit cell)4

Oxazolo 5,4 B Pyridine 2 Methanamine As a Key Synthetic Precursor and Building Block

Role in the Synthesis of Annulated Heterocyclic Systems

The oxazolo[5,4-b]pyridine (B1602731) core itself is typically assembled through cyclization reactions. One modern approach involves the intramolecular cyclization of monoamides derived from 3-aminopyridine-2(1H)-ones and dicarboxylic acid anhydrides. researchgate.net This method provides a direct route to 2-substituted oxazolo[5,4-b]pyridines bearing a linker for further modification. researchgate.net

Once formed, Oxazolo[5,4-b]pyridine-2-methanamine serves as an ideal starting point for constructing annulated (fused-ring) systems. The primary amine can participate in cyclocondensation reactions with various bifunctional reagents to build new heterocyclic rings onto the existing scaffold. For instance, reaction with β-ketoesters or malonic esters could lead to the formation of fused pyridinone or pyrimidone rings, respectively. While direct examples starting from the 2-methanamine are not extensively documented in current literature, the reactivity is analogous to well-established heterocyclic chemistry principles.

The general conditions for the synthesis of the core scaffold are summarized below, highlighting a pathway that can be adapted to produce precursors like the target methanamine.

Table 1: Synthesis Conditions for Oxazolo[5,4-b]pyridine Core

Starting MaterialsReagents & ConditionsProduct TypeReference
3-Aminopyridine-2(1H)-ones, Cyclic Dicarboxylic Anhydrides (e.g., succinic, glutaric)Acylation followed by intramolecular cyclizationOxazolo[5,4-b]pyridines with an aliphatic carboxylic acid linker at C2 researchgate.net
N-(2-hydroxypyridin-3-yl)chloroacetamidePhosphorus oxychloride (POCl₃)2-(Chloromethyl)oxazolo[5,4-b]pyridine researchgate.net
2-Amino-3-hydroxypyridine (B21099), Carboxylic AcidsPolyphosphoric Acid (PPA) or Polyphosphoric Acid Trimethylsilyl (B98337) Ester (PPSE) at high temperatures2-Substituted oxazolo[4,5-b]pyridines (Isomeric system) clockss.org

Derivatization for Scaffold Expansion and Diversification

The primary amine of this compound is a key functional group for derivatization, allowing for significant expansion and diversification of the molecular scaffold. This versatility stems from the nucleophilic nature of the amino group, which readily reacts with a wide array of electrophiles.

A closely related and highly effective synthon, 2-(chloromethyl)oxazolo[5,4-b]pyridine, demonstrates the utility of the C2 position. This compound undergoes nucleophilic substitution with various N-nucleophiles to yield diverse N-substituted derivatives. researchgate.net this compound, which can be synthesized from this chloromethyl precursor, offers a platform for subsequent reactions such as acylation, sulfonylation, alkylation, and reductive amination to attach new functionalities and build molecular complexity. These derivatizations are crucial for fine-tuning the physicochemical properties and biological activities of the parent scaffold.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagent ClassResulting Functional GroupPotential Application
AcylationAcid chlorides, Anhydrides, Carboxylic acids (with coupling agents)AmideIntroduce diverse substituents, mimic peptide bonds.
SulfonylationSulfonyl chloridesSulfonamideIncorporate motifs common in pharmaceuticals.
Urea/Thiourea FormationIsocyanates, IsothiocyanatesUrea, ThioureaIntroduce hydrogen-bonding donors/acceptors.
Reductive AminationAldehydes, Ketones (with reducing agent)Secondary or Tertiary AmineExpand aliphatic or aromatic side chains.

Development of Libraries of Related Compounds for Chemical Space Exploration

The exploration of chemical space is fundamental to drug discovery and materials science. Fused heterocyclic scaffolds like oxazolopyridine are frequently used to generate large libraries of compounds for high-throughput screening. mdpi.comresearchgate.net The synthesis of libraries based on the isomeric oxazolo[4,5-b]pyridine (B1248351) core has been achieved through methods like microwave-assisted condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. researchgate.net Similarly, libraries of oxazolo[5,4-d]pyrimidines have been designed and synthesized to explore their potential as anticancer agents. nih.govresearcher.life

This compound is an excellent candidate for combinatorial library synthesis. Its defined reactive site allows for the systematic introduction of a wide range of chemical motifs from commercially available building blocks (e.g., acid chlorides, aldehydes). This parallel synthesis approach can rapidly generate a large and diverse set of derivatives, enabling a broad exploration of the structure-activity relationships (SAR) associated with this scaffold. Such libraries are invaluable for identifying novel hits against biological targets or discovering materials with unique properties. mdpi.com

Applications in Complex Molecule Synthesis

Building blocks that offer both a rigid heterocyclic core and a reactive functional handle are highly sought after for the synthesis of complex molecules. This compound fits this profile perfectly. Its structure can be incorporated as a key fragment into larger, multi-component molecules, including natural product analogues and sophisticated therapeutic agents.

For example, related functionalized oxazolo[4,5-b]pyridine scaffolds have been used to synthesize potential non-peptidic glycoprotein (B1211001) GPIIb/GPIIIa antagonists. clockss.org The synthesis involved generating the core and subsequently introducing acidic and basic chains required for pharmacological activity. clockss.org Furthermore, the general concept of using advanced synthetic platforms, such as multi-step flow chemistry, relies on the availability of robust building blocks to construct complex targets like natural products efficiently. syrris.jp The this compound scaffold, with its defined chemical reactivity, is well-suited for integration into these modern, automated synthesis sequences, paving the way for the streamlined production of complex and biologically relevant molecules.

Potential Non Biological Applications and Advanced Materials Research

Applications in Materials Science

The oxazolopyridine framework is a versatile building block in the synthesis of new materials. Related heterocyclic structures are utilized in the development of dyes and pigments, suggesting that Oxazolo[5,4-b]pyridine-2-methanamine could serve as a precursor or key intermediate for creating specialized colorants. The presence of the primary amine group offers a reactive handle for polymerization or for grafting the molecule onto surfaces, potentially creating functionalized materials with tailored optical or binding properties. The rigid, planar nature of the fused ring system is a desirable characteristic for building ordered materials with predictable packing and bulk properties.

Potential in Organic Electronics and Optoelectronic Devices

Derivatives of the related oxazolo[4,5-b]pyridine (B1248351) scaffold have been investigated for their fluorescence properties. researchgate.net Research has shown that the introduction of electron-donating and electron-withdrawing groups to the oxazolopyridine core can induce a strong charge-transfer character in the molecule's excited state, which is a key feature for applications in optoelectronics. researchgate.net The fluorescence behavior of these compounds is sensitive to solvent polarity, indicating a significant change in the dipole moment upon excitation. researchgate.net

Given that the aminomethyl group (-CH2NH2) in this compound can act as an electron-donating substituent, it is plausible that this compound could exhibit interesting photophysical properties. Such molecules are candidates for use as:

Organic Light-Emitting Diode (OLED) emitters: The charge-transfer fluorescence could be harnessed to produce light in electronic devices.

Fluorescent sensors: The amine group provides a specific binding site, and the sensitivity of the core's fluorescence to its chemical environment could allow for the detection of certain analytes. researchgate.net

Non-linear optical (NLO) materials: Molecules with large changes in dipole moment between their ground and excited states can exhibit NLO properties, which are useful in photonics and optical computing.

Exploration of Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions like hydrogen bonding and metal coordination. The structure of this compound is exceptionally well-suited for its use as a "tecton," or building block, in supramolecular assembly.

The key features enabling this potential are:

Pyridine (B92270) Nitrogen: A well-known site for coordination to metal ions.

Primary Amine Group (-NH2): A strong hydrogen bond donor.

Oxazole (B20620) Nitrogen: A potential hydrogen bond acceptor or a secondary, weaker coordination site.

This combination of functional groups allows the molecule to participate in the self-assembly of intricate, higher-order architectures. For instance, it could form one-dimensional chains through head-to-tail hydrogen bonding or coordinate with metal centers to create discrete metallacycles or extended metal-organic frameworks (MOFs). The principles of self-assembly using pyridine-based ligands are well-established, with related systems forming complex structures like nanotubes and cages through carefully programmed intermolecular interactions. rsc.org The specific geometry and functionality of this compound make it a promising, yet underexplored, candidate for creating novel self-assembled systems with potential applications in catalysis, host-guest chemistry, and molecular sensing.

Future Directions and Interdisciplinary Research Opportunities

Advancements in Asymmetric Synthesis and Enantioselective Approaches

The development of stereochemically defined molecules is crucial in medicinal chemistry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. For derivatives of Oxazolo[5,4-b]pyridine-2-methanamine, which may possess chiral centers, the advancement of asymmetric synthesis is a paramount future direction. Current synthetic routes often result in racemic mixtures, necessitating challenging and costly chiral separations.

Future research will concentrate on the development of novel chiral catalysts and enantioselective methodologies specifically tailored for the oxazolopyridine scaffold. This includes the exploration of:

Chiral Lewis Acids and Brønsted Acids: Catalyzing key bond-forming reactions to set stereocenters with high enantiomeric excess.

Organocatalysis: Utilizing small organic molecules as catalysts to provide a metal-free alternative for asymmetric transformations.

Transition-Metal Catalysis: Employing chiral ligands with metals like rhodium, iridium, or palladium to control the stereochemical outcome of cyclization and functionalization reactions.

Achieving high levels of enantioselectivity will not only streamline the synthesis of single-enantiomer drug candidates but also enable more precise investigations into their structure-activity relationships (SAR).

Integration of Automation and High-Throughput Methodologies in Synthesis

To accelerate the discovery and optimization of novel this compound derivatives, the integration of automation and high-throughput experimentation (HTE) is essential. These technologies allow for the rapid execution of a large number of reactions in parallel, facilitating the swift screening of diverse reagents, catalysts, and reaction conditions. peeriodicals.com

Future applications in this area include:

Automated Synthesis Platforms: Utilizing robotic systems for reagent handling, reaction setup, and purification to synthesize large libraries of analogs with minimal manual intervention.

Parallel Reaction Screening: Employing microscale reaction blocks to quickly identify optimal conditions for known transformations or to discover novel reactivity.

Liquid Phase Parallel Synthesis: This approach can be used to discover and optimize new derivatives, as has been demonstrated for other heterocyclic systems like oxazolo-pyrimidines. researchgate.net

By combining HTE with sophisticated data analysis and machine learning algorithms, researchers can more efficiently navigate the complex chemical space around the oxazolopyridine core, leading to the faster identification of lead compounds with desired properties.

Computational Design of Novel this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for designing novel molecules with high affinity and selectivity for specific biological targets. For the Oxazolo[5,4-b]pyridine (B1602731) scaffold, in silico methods are crucial for guiding synthetic efforts and prioritizing compounds for biological evaluation. nih.govresearchgate.net

Key computational strategies for the future design of novel derivatives include:

Molecular Docking: This technique predicts the binding orientation of a ligand within the active site of a target protein, helping to rationalize observed biological activity and design new analogs with improved interactions. researchgate.netnih.gov Studies on related oxazolo[5,4-d]pyrimidines have successfully used molecular docking to assess the binding mode of new derivatives to the active site of targets like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for novel scaffolds or design new molecules.

Quantum Mechanics (QM) Calculations: Providing insights into the electronic properties and reactivity of molecules, aiding in the prediction of reaction outcomes and the design of more efficient synthetic routes.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed molecules, allowing for the early deselection of candidates with unfavorable pharmacokinetic profiles.

The table below summarizes computational approaches that can be applied to design new derivatives.

Computational MethodApplication in Derivative DesignPotential Target Classes
Molecular Docking Predict binding modes and affinities to guide structural modifications for enhanced potency. researchgate.netnih.govKinases (e.g., EGFR-TK, c-KIT, PI3K), Receptors (e.g., VEGFR-2). nih.govnih.govnih.govnih.gov
Pharmacophore Modeling Develop models based on known active compounds to design novel molecules with similar interaction features.G-protein coupled receptors, Enzymes.
Quantitative Structure-Activity Relationship (QSAR) Build statistical models correlating chemical structure with biological activity to predict the potency of new designs.Any target with sufficient existing SAR data.
In Silico ADMET Prediction Evaluate druglikeness, metabolic stability, and potential toxicity early in the design phase. mdpi.comN/A (predicts properties of the compound itself).

Exploration of New Reaction Chemistries and Catalytic Systems

While established methods exist for constructing the oxazolopyridine core, there is a continuous need for more efficient, versatile, and environmentally benign synthetic strategies. Future research will focus on discovering novel reaction chemistries and catalytic systems to build and functionalize the this compound scaffold.

Promising areas for exploration include:

C-H Activation/Functionalization: Palladium-catalyzed direct C-H bond functionalization represents a powerful, atom-economical method for introducing molecular complexity at a late stage of the synthesis, as has been demonstrated for related scaffolds. rsc.org This allows for the modification of the core structure without the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer a highly efficient route to complex molecules. researchgate.net Developing novel MCRs for the oxazolopyridine system would significantly streamline the synthesis of diverse libraries. nih.gov

Photoredox Catalysis: Using visible light to drive chemical reactions under mild conditions, opening up new pathways for bond formation and functionalization that are not accessible through traditional thermal methods.

Flow Chemistry: Performing reactions in continuous-flow reactors can offer improved safety, scalability, and control over reaction parameters compared to batch processing.

The table below highlights some modern catalytic systems and their potential application.

Catalytic SystemReaction TypeAdvantages
Palladium Catalysts C-H Bond Functionalization, Cross-Coupling. nih.govrsc.orgHigh efficiency, late-stage functionalization, atom economy. rsc.org
Silver Salts / Phosphoric Acid Condensation / Cyclization. researchgate.netEnables divergent synthesis pathways to different isomers. researchgate.net
p-Toluenesulfonic Acid (p-TSA) One-Pot Multicomponent Reactions. researchgate.netOperational simplicity, use of green solvents (e.g., water). researchgate.net
Heterogeneous Catalysts Various (e.g., Cu-Zn/Al-Ti). mdpi.comEase of separation, catalyst recyclability, environmentally friendly.

Bridging Fundamental Chemical Research with Emerging Technologies

The ultimate potential of this compound and its derivatives will be realized by connecting fundamental chemical synthesis and design with emerging technologies. This interdisciplinary approach can translate laboratory discoveries into practical applications in medicine and materials science.

Future opportunities include:

Chemical Biology: Using well-designed derivatives as chemical probes to study biological pathways. For instance, analogs that inhibit specific kinases can be used to elucidate the role of those enzymes in cellular signaling and disease. nih.govnih.gov

Targeted Drug Delivery: Conjugating potent oxazolopyridine derivatives to nanoparticles, antibodies, or other delivery vectors to enhance their accumulation at the site of disease and minimize off-target effects.

Organic Electronics: Exploring the photophysical properties of functionalized oxazolopyridine scaffolds for applications in organic light-emitting diodes (OLEDs), sensors, or photovoltaics.

AI-Driven Discovery: Integrating automated synthesis platforms with artificial intelligence algorithms to create closed-loop discovery systems. In such a system, an AI could design novel derivatives based on predictive models, an automated system would synthesize and test them, and the results would be fed back to the AI to refine its models for the next cycle of design.

By fostering collaboration between synthetic chemists, computational scientists, biologists, and engineers, the full potential of the Oxazolo[5,4-b]pyridine scaffold can be explored, leading to the development of next-generation therapeutics and advanced materials.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and amine proton integration .
  • Elemental analysis : Validates purity (e.g., C, H, N content within ±0.3% of theoretical values) .
  • LC-MS : Detects intermediates and byproducts during multi-step syntheses .

What mechanistic insights explain the reactivity of the oxazole-pyridine core?

Q. Advanced

  • Electrophilic substitution : The pyridine nitrogen directs electrophiles to the C-5 position .
  • Redox behavior : LiAlH₄ selectively reduces esters to primary amines without disrupting the oxazole ring .
  • Cyclization pathways : DFT studies suggest a six-membered transition state in ionic liquid-mediated syntheses .

How is the biological activity of this compound assessed?

Q. Basic

  • Competitive binding assays : Use radioligands (e.g., [³H]DMAB) in AD brain homogenates to measure affinity (Kd ~25 nM) .
  • Photocytotoxicity screening : Evaluates ROS generation in cancer cell lines under UV irradiation .

How do structural modifications influence SAR in oxazolo-pyridine derivatives?

Q. Advanced

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) at C-6 enhance β-amyloid binding affinity .
  • LogP optimization : Lower logP values (<3) reduce P-glycoprotein efflux, improving blood-brain barrier penetration .

Can computational modeling predict the binding modes of oxazolo-pyridines?

Q. Advanced

  • Docking studies : Molecular dynamics simulations align oxazolo-pyridines with Aβ42 fibrils, highlighting π-π stacking and hydrogen bonding .
  • QSAR models : Correlate substituent electronegativity with photocytotoxicity (R² >0.85) .

What purification methods are effective for isolating this compound?

Q. Basic

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (>98%) .

Are green chemistry approaches applicable to oxazolo-pyridine synthesis?

Q. Advanced

  • Ionic liquids : [BMIM]BF₄ eliminates need for toxic solvents, achieving 85–92% yields .
  • Microwave irradiation : Reduces energy consumption by 60% compared to conventional heating .

What precautions are necessary for handling this compound?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >500 mg/kg in rodents) .
  • Storage : Keep in amber vials at –20°C under nitrogen to prevent oxidation .

How can in vivo efficacy of oxazolo-pyridine derivatives be evaluated?

Q. Advanced

  • PET imaging : ¹⁸F-labeled analogs (e.g., 5-fluoro-oxazolo[5,4-b]pyridines) quantify β-amyloid plaque burden in transgenic mouse models .
  • Pharmacokinetics : LC-MS/MS monitors plasma half-life (t₁/₂ ~2.5 hours) and brain uptake .

How does this compound compare to structurally similar heterocycles?

Q. Basic

  • vs. Imidazo[1,2-a]pyridines : Oxazolo derivatives exhibit higher thermal stability (Td >250°C) due to rigid oxazole rings .
  • vs. Benzoxazoles : Pyridine moiety enhances π-stacking with biological targets, improving binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.